molecular formula C20H41N5O7 B1677127 Micronomicin CAS No. 52093-21-7

Micronomicin

Número de catálogo: B1677127
Número CAS: 52093-21-7
Peso molecular: 463.6 g/mol
Clave InChI: DNYGXMICFMACRA-XHEDQWPISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Análisis De Reacciones Químicas

Micronomicina experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

    Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Micronomicin demonstrates a broad spectrum of antibacterial activity, particularly effective against:

  • Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis.
  • Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli.

Table 1: Antibacterial Spectrum of this compound

Bacterial TypeSpecific BacteriaActivity Level
Gram-positiveStaphylococcus aureusHigh
Gram-positiveStreptococcus pneumoniaeModerate
Gram-negativePseudomonas aeruginosaVery High
Gram-negativeEscherichia coliHigh

This compound's bactericidal activity is notably higher than that of other aminoglycosides like tobramycin and amikacin, especially against resistant strains of bacteria .

Clinical Efficacy

Clinical studies have shown that this compound is effective in treating severe infections, including urological infections and respiratory tract infections. A study involving 1,469 cases across 127 research facilities in Japan indicated a success rate of 65.6% in treating various infections .

Case Study: Urological Infections

A clinical trial administered this compound sulfate at doses of 60 mg and 120 mg via intravenous infusion. The results revealed:

  • Peak blood levels reached 9.5 micrograms/ml in the 120 mg group after one hour.
  • Urinary recovery rates were notably high, with 90.1% recovery observed in the 60 mg group after one hour .

Chemistry and Synthesis Studies

This compound serves as a model compound in the study of aminoglycoside synthesis and reactions. It aids researchers in understanding the structural modifications that can enhance antibacterial activity while minimizing toxicity.

Resistance Mechanism Studies

Research into bacterial resistance mechanisms has utilized this compound to explore how certain bacteria develop resistance to aminoglycosides. This research is crucial for developing new antibiotics that can overcome these resistance pathways .

Industrial Applications

In addition to its medical uses, this compound is also employed in the pharmaceutical industry for:

  • The production of other aminoglycoside antibiotics.
  • Development of novel antibacterial agents aimed at combating resistant bacterial strains .

Mecanismo De Acción

Comparación Con Compuestos Similares

Actividad Biológica

Micronomicin is an aminoglycoside antibiotic, originally discovered and developed by Kyowa Hakko Kogyo Co., Ltd., derived from the bacterium Micromonospora sagamiensis var. nonreducans. This compound exhibits a broad spectrum of antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. Its unique properties and mechanisms of action make it a significant subject of research in the field of antimicrobial agents.

This compound functions primarily by binding to the 30S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This inhibition leads to the production of faulty proteins or prevents protein production altogether, ultimately resulting in bacterial cell death. The compound's structure is closely related to gentamicin, but it demonstrates notable efficacy against certain resistant strains that are not effectively treated with gentamicin .

Antibacterial Spectrum

This compound has shown effectiveness against a variety of pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

This broad-spectrum activity has made it a valuable option in treating various infections, including respiratory and urinary tract infections .

Case Studies and Clinical Trials

  • Respiratory Tract Infections :
    • In a study involving 30 institutions, this compound exhibited an effectiveness rate of 79.4% for pneumonia , 51.5% for chronic bronchitis , and 81.0% for bronchiectasis-associated infections , leading to an overall effectiveness rate of 70.9% .
  • Urinary Tract Infections :
    • This compound demonstrated an effectiveness rate of 85% in treating urinary tract infections and 80% for septicemia cases .
  • Surgical Infections :
    • A clinical study involving ten patients treated with this compound reported good results in seven cases, indicating its potential in managing surgical infections .

Pharmacokinetics and Toxicity Profile

Pharmacokinetic studies indicate that this compound's serum, urine, and tissue concentrations are comparable to those of gentamicin. Importantly, it has shown lower nephrotoxicity and ototoxicity compared to gentamicin, making it a safer alternative in certain clinical settings. Specifically, nephrotoxicity was found to be approximately four times less than that of gentamicin in rat models .

Parameter This compound Gentamicin
NephrotoxicityLower (4x less)Higher
OtotoxicityLower (4x less)Higher
Effective against UTI85%Varies
Effective against Respiratory70.9%Varies

Side Effects

This compound is generally well-tolerated, with side effects reported in only 2.81% of cases during clinical trials. Transient laboratory abnormalities were noted but did not result in severe adverse reactions .

Recent Research Findings

Recent studies have also explored this compound's potential beyond traditional antibacterial applications. For instance, it has been identified as a neuraminidase inhibitor for Influenza A viruses through molecular docking studies, suggesting its versatility as a therapeutic agent .

Propiedades

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYGXMICFMACRA-XHEDQWPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66803-19-8 (unspecified sulfate)
Record name Micronomicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401023736
Record name Micronomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52093-21-7
Record name Micronomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52093-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Micronomicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Micronomicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Micronomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MICRONOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZ0R40QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Micronomicin
Reactant of Route 2
Micronomicin
Reactant of Route 3
Micronomicin
Reactant of Route 4
Micronomicin
Reactant of Route 5
Micronomicin
Reactant of Route 6
Micronomicin
Customer
Q & A

Q1: What is the primary target of Micronomicin within bacterial cells?

A1: this compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial cell death. [, ]

Q2: How does this compound's binding to ribosomes differ from other aminoglycosides?

A2: While this compound shares the 30S ribosomal subunit as its target with other aminoglycosides, subtle differences in its structure may influence its binding affinity and spectrum of activity. [, ] Research has shown it to be particularly potent against certain gentamicin-resistant strains, suggesting a unique interaction. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H43N7O7 and a molecular weight of 501.6 g/mol. [, ]

Q4: Are there specific spectroscopic techniques used to characterize this compound?

A4: Yes, researchers utilize various spectroscopic methods like HPLC-ESI-IT-MSn to analyze this compound and its related substances. [] This technique helps in identifying and quantifying different components in this compound samples.

Q5: Does this compound possess any catalytic properties?

A6: this compound is not known to possess catalytic properties. Its primary mode of action relies on binding and inhibiting ribosomal function rather than catalyzing specific chemical reactions. []

Q6: Have computational methods been used in this compound research?

A7: Yes, computational tools like MULTI, a non-linear least-squares regression program, have been employed to analyze this compound pharmacokinetics in humans. [] These models help researchers understand the drug's behavior within the body.

Q7: How do structural modifications to this compound impact its activity?

A8: this compound's structure closely resembles other aminoglycosides like Gentamicin C1a. [] Research suggests that even slight modifications, like methylation at the 6'-N position, can influence its activity and resistance profile. []

Q8: What are the challenges in formulating this compound for clinical use?

A9: As with many aminoglycosides, maintaining this compound's stability in various formulations poses a challenge. Researchers are exploring strategies to improve its stability and solubility to enhance its bioavailability and efficacy. []

Q9: How is this compound absorbed and distributed in the body?

A10: Research indicates that this compound's pharmacokinetics can vary based on the route of administration. [] Intravenous administration results in different pharmacokinetic profiles compared to intramuscular injection. [, ]

Q10: What factors influence the elimination of this compound?

A11: Like other aminoglycosides, this compound elimination is primarily dependent on renal function. [] Studies have shown a correlation between the elimination constant of this compound and creatinine clearance, indicating the importance of renal function in its clearance. []

Q11: Has the efficacy of this compound been evaluated in animal models?

A12: Yes, various animal models, including mice infected with bacteria like Pseudomonas aeruginosa and Serratia marcescens, have been used to evaluate this compound's therapeutic effectiveness. [] These studies help researchers understand its in vivo activity and potential for treating bacterial infections.

Q12: What do clinical trials reveal about this compound's effectiveness?

A13: Clinical studies have demonstrated this compound's efficacy in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and septicemia. [] Studies also highlight its potential for treating severe infections in patients with hematopoietic disorders. []

Q13: Are there known mechanisms of resistance to this compound?

A14: Yes, bacterial resistance to aminoglycosides, including this compound, can arise from enzymatic modification of the drug. [] Some bacteria possess enzymes that can inactivate this compound, reducing its effectiveness. []

Q14: What are the potential toxicities associated with this compound?

A16: As with other aminoglycosides, nephrotoxicity and ototoxicity are potential concerns with this compound. [, ] Animal studies have been conducted to evaluate these toxicities and determine safe dosage regimens. [, ]

Q15: Are there strategies for improving this compound delivery to specific sites?

A17: Research is exploring ways to enhance this compound's delivery to target tissues, such as the gallbladder, where it can be effective against biliary tract infections. [] Targeted delivery approaches aim to maximize its therapeutic effects while minimizing potential toxicities. []

Q16: What analytical methods are employed to quantify this compound?

A18: High-Performance Liquid Chromatography (HPLC) is a commonly used method for quantifying this compound in various biological matrices like serum and urine. [] This technique allows researchers to accurately measure drug concentrations and study its pharmacokinetic properties. []

Q17: How is the sulfate content in this compound Sulfate determined?

A19: Ion chromatography is a reliable method for analyzing the sulfate content in this compound Sulfate. [] This technique provides accurate measurements, ensuring the quality control of the pharmaceutical formulation. [, ]

Q18: What resources are available for further research on this compound?

A20: Ongoing research efforts benefit from various resources, including microbial strain collections, advanced analytical techniques, and computational modeling tools. These resources contribute to a deeper understanding of this compound's properties, mechanisms, and potential applications. []

Q19: What are the key milestones in the discovery and development of this compound?

A21: this compound, discovered as a product of Micromonospora sagamiensis var. nonreducans, marked a significant step in aminoglycoside research. [] Further studies elucidating its structure, activity, and safety profile have established its role as a valuable antibiotic for treating various bacterial infections. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.